2-Naphthyl-3(2-Iodophenyl)Propaneone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl-3(2-Iodophenyl)Propaneone is an organic compound with the molecular formula C19H15IO It is characterized by the presence of a naphthyl group and an iodophenyl group attached to a propaneone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl-3(2-Iodophenyl)Propaneone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative of naphthalene with an iodophenyl propaneone under the catalysis of palladium. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl-3(2-Iodophenyl)Propaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
2-Naphthyl-3(2-Iodophenyl)Propaneone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthyl-3(2-Iodophenyl)Propaneone involves its interaction with molecular targets through its functional groups. The naphthyl and iodophenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl-3(2-Bromophenyl)Propaneone
- 2-Naphthyl-3(2-Chlorophenyl)Propaneone
- 2-Naphthyl-3(2-Fluorophenyl)Propaneone
Uniqueness
2-Naphthyl-3(2-Iodophenyl)Propaneone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, making this compound particularly interesting for specific applications.
Properties
Molecular Formula |
C19H15IO |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
3-(2-iodophenyl)-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H15IO/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |
InChI Key |
LIRXRUVHBPVQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.